3-Methyl-5-(3-pyridyl)isoxazole
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Overview
Description
3-Methyl-5-(pyridin-3-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyridin-3-yl)isoxazole can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of 3-Methyl-5-(pyridin-3-yl)isoxazole may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of microwave-assisted synthesis and catalyst-free methods has been explored to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(pyridin-3-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-5-(pyridin-3-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pyridin-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(pyridin-2-yl)isoxazole
- 3-Methyl-5-(pyridin-4-yl)isoxazole
- 5-Methyl-3-(pyridin-3-yl)isoxazole
Uniqueness
3-Methyl-5-(pyridin-3-yl)isoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
85903-38-4 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methyl-5-pyridin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h2-6H,1H3 |
InChI Key |
RNJOAVAFFYZWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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